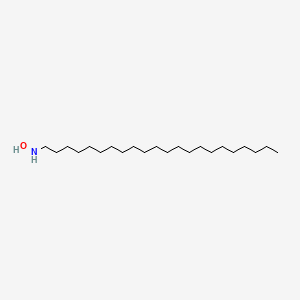

N-Hydroxydocosan-1-amine

Description

Significance of N-Hydroxylated Compounds in Chemical Biology

N-hydroxylated compounds are of considerable importance in chemical biology due to their involvement in a multitude of biological processes. In nature, the N-hydroxylation of amines is a key step in the biosynthesis of essential secondary metabolites, such as siderophores, which are crucial for iron acquisition in many microorganisms. This transformation is catalyzed by a class of enzymes known as N-hydroxylating monooxygenases.

In the context of xenobiotic metabolism, N-hydroxylation is a critical reaction. The metabolic activation of various aromatic and heterocyclic amines often proceeds through N-hydroxylation to form reactive intermediates. nih.gov These metabolites can play a role in the mechanisms of toxicity and carcinogenesis, making the study of N-hydroxylated amines vital for toxicology and drug development. nih.govnih.gov Furthermore, the unique reactivity of the N-hydroxyamino group (–NHOH) makes these compounds valuable tools in synthetic and analytical chemistry. rsc.orgrsc.org Their nucleophilic character and ability to react under mild conditions to form stable products, such as nitrones, are leveraged in the development of derivatization agents for analytical applications. rsc.orgrsc.org

Overview of N-Hydroxydocosan-1-amine within the Class of N-Hydroxylated Long-Chain Amines

This compound belongs to the family of N-hydroxylated long-chain amines. This classification is defined by two key structural features: a long, saturated alkyl chain (in this case, a 22-carbon docosyl chain) and a hydroxylamine (B1172632) functional group at one terminus. While academic research specifically detailing the synthesis and properties of this compound is not extensively documented in publicly accessible literature, its chemical nature can be inferred from the general characteristics of its class.

Long-chain amines themselves are utilized in various applications, including as reducing and surface-active agents in the synthesis of nanoparticles. The introduction of the N-hydroxy group modifies the polarity and reactivity of the amine head group. This functionalization imparts properties that are distinct from simple long-chain amines or shorter-chain hydroxylamines. The long aliphatic chain confers significant hydrophobicity, suggesting that these molecules would exhibit surfactant-like properties and interact with lipidic environments.

Table 1: Chemical Data for this compound

| Identifier | Value |

|---|---|

| Molecular Formula | C22H47NO |

| Molecular Weight | 341.62 g/mol |

| CAS Number | 396714-68-4 |

Scope and Research Focus of this compound Studies

Given the limited specific research on this compound, its potential research focus is largely extrapolated from studies on analogous N-hydroxylated long-chain amines. The primary area of investigation for such molecules is often in analytical chemistry and materials science.

One prominent research application for N-hydroxylated long-chain amines is their use as derivatization agents. rsc.orgrsc.org For example, N-substituted coumaryl hydroxylamines with long aliphatic chains have been synthesized and successfully used as reagents for the analysis of aldehydes in food samples. rsc.orgrsc.org These agents react with aldehydes to form nitrones, which can be readily analyzed by methods like liquid chromatography-mass spectrometry (LC-MS). rsc.orgrsc.org The long chain can improve chromatographic performance and solubility in specific matrices. A similar research focus for this compound would likely involve its development as a reagent for detecting and quantifying aldehydes or other carbonyl-containing compounds in complex biological or environmental samples.

Furthermore, the amphiphilic nature of this compound suggests potential studies in surface chemistry and material science. Research could explore its ability to form micelles, its behavior at interfaces, or its utility as a functional surface coating or stabilizer for nanoparticles, where the hydroxylamine head group could offer specific binding or reactive properties.

Properties

CAS No. |

396714-68-4 |

|---|---|

Molecular Formula |

C22H47NO |

Molecular Weight |

341.6 g/mol |

IUPAC Name |

N-docosylhydroxylamine |

InChI |

InChI=1S/C22H47NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24/h23-24H,2-22H2,1H3 |

InChI Key |

NHTVOQHORQUDKF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCNO |

Origin of Product |

United States |

Synthetic Methodologies for N Hydroxylated Long Chain Amines

Chemical Synthesis Approaches for N-Hydroxylated Primary Amines

The formation of N-Hydroxydocosan-1-amine begins with the synthesis of docosan-1-amine (B79458). The subsequent step involves the controlled oxidation of this primary amine to introduce the hydroxyl group onto the nitrogen atom. A common method for this N-hydroxylation is the reaction of the primary amine with an oxidizing agent like dimethyldioxirane (B1199080) (DMDO) or by using a tungstate (B81510) catalyst with hydrogen peroxide.

Reduction of Nitriles and Amides as Precursors for Long-Chain Primary Amines

A primary route to synthesizing long-chain primary amines like docosan-1-amine involves the reduction of corresponding nitriles or amides. Docosanonitrile or docosanamide, derived from the 22-carbon docosanoic acid, serve as key starting materials.

The reduction can be accomplished using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) is highly effective for converting both nitriles and amides to the corresponding primary amine.

Reaction Scheme:

C₂₁H₄₃CN (Docosanonitrile) + [H] → C₂₂H₄₅NH₂ (Docosan-1-amine)

C₂₁H₄₃CONH₂ (Docosanamide) + [H] → C₂₂H₄₅NH₂ (Docosan-1-amine)

Alternatively, catalytic hydrogenation offers a scalable and often safer method. Using catalysts like Raney nickel or rhodium under a hydrogen atmosphere can effectively reduce the nitrile group.

Reductive Amination Strategies for Primary Alkylamines

Reductive amination is another versatile method for producing primary amines. This process involves the reaction of an aldehyde or ketone with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ to the amine. For the synthesis of docosan-1-amine, the starting material would be docosanal (B110267) (a 22-carbon aldehyde).

The reaction is typically carried out in the presence of a reducing agent that is selective for the imine intermediate over the initial aldehyde. Common reagents for this include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Catalytic hydrogenation can also be employed for the reduction step.

Reaction Scheme: C₂₁H₄₃CHO (Docosanal) + NH₃ → [C₂₁H₄₃CH=NH] → C₂₂H₄₅NH₂ (Docosan-1-amine)

Gabriel Amine Synthesis for Primary Alkylamines

The Gabriel synthesis provides a classic and reliable method for the formation of primary amines while avoiding the overalkylation often seen in direct alkylation with ammonia. The synthesis begins with the deprotonation of phthalimide (B116566) by a base, such as potassium hydroxide (B78521), to form the potassium phthalimide salt. This salt then acts as a nucleophile, reacting with a long-chain alkyl halide, in this case, 1-bromodocosane (B1265600) or 1-iododocosane. The final step involves the liberation of the primary amine from the resulting N-alkyphthalimide, typically through hydrazinolysis with hydrazine (B178648) (Wolff-Kishner reduction conditions) or acidic hydrolysis.

Reaction Scheme:

Phthalimide + KOH → Potassium Phthalimide

Potassium Phthalimide + C₂₂H₄₅Br (1-Bromodocosane) → N-Docosylphthalimide

N-Docosylphthalimide + N₂H₄ (Hydrazine) → Docosan-1-amine + Phthalhydrazide

Hofmann and Curtius Rearrangements for Primary Amine Formation from Carboxylic Acid Derivatives

The Hofmann and Curtius rearrangements are powerful methods for converting carboxylic acid derivatives into primary amines with the loss of one carbon atom.

Hofmann Rearrangement: This reaction involves the treatment of a primary amide (in this case, tricosanamide, C₂₂H₄₅CONH₂) with bromine or chlorine in a strong aqueous base like sodium hydroxide. The reaction proceeds through an isocyanate intermediate to yield the primary amine, docosan-1-amine.

Curtius Rearrangement: This method starts with a carboxylic acid (tricosanoic acid, C₂₂H₄₅COOH), which is first converted to an acyl azide (B81097). This is often achieved by reacting the corresponding acyl chloride with sodium azide. Upon heating, the acyl azide undergoes rearrangement, losing nitrogen gas to form an isocyanate, which is then hydrolyzed to the primary amine, docosan-1-amine.

These methods are particularly useful as they provide a route from readily available carboxylic acids or their amide derivatives.

Electrophilic Amination Techniques for Primary Amine Synthesis

Electrophilic amination involves the reaction of a carbanion equivalent (a nucleophilic carbon) with an electrophilic source of nitrogen. For a long-chain alkane like docosane, this would typically involve forming an organometallic reagent, such as a Grignard reagent (docosylmagnesium bromide, C₂₂H₄₅MgBr) or an organolithium reagent. This nucleophile then reacts with an electrophilic aminating agent.

Examples of electrophilic aminating agents include chloramine (B81541) (NH₂Cl) or, more commonly, O-substituted hydroxylamines like O-methoxyhydroxylamine (CH₃ONH₂) or reagents like N,N-diethyl-p-toluenesulfonoxyamine. This approach allows for the direct formation of the C-N bond.

Catalytic Amination Methods for Primary Amine Synthesis

Modern catalytic methods provide efficient and atom-economical routes to primary amines. One prominent strategy is the direct amination of alcohols. In this approach, docosanol (C₂₂H₄₅OH) can be reacted directly with ammonia in the presence of a transition metal catalyst. Catalysts based on ruthenium, iridium, or nickel have been developed for this transformation, which often proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. The catalyst temporarily oxidizes the alcohol to an aldehyde, which then undergoes reductive amination with ammonia, with the hydrogen being returned in the final reduction step. This method is considered a green chemistry approach as the only byproduct is water.

Data Tables

Table 1: Summary of Synthetic Routes to Docosan-1-amine

| Synthetic Method | Starting Material | Key Reagents | Primary Product |

|---|---|---|---|

| Nitrile Reduction | Docosanonitrile (C₂₁H₄₃CN) | LiAlH₄ or Raney Ni/H₂ | Docosan-1-amine |

| Amide Reduction | Docosanamide (C₂₁H₄₃CONH₂) | LiAlH₄ | Docosan-1-amine |

| Reductive Amination | Docosanal (C₂₁H₄₃CHO) | NH₃, NaBH₃CN | Docosan-1-amine |

| Gabriel Synthesis | 1-Bromodocosane (C₂₂H₄₅Br) | Potassium Phthalimide, N₂H₄ | Docosan-1-amine |

| Hofmann Rearrangement | Tricosanamide (C₂₂H₄₅CONH₂) | Br₂, NaOH | Docosan-1-amine |

| Curtius Rearrangement | Tricosanoic Acid (C₂₂H₄₅COOH) | (COCl)₂, NaN₃, Heat, H₂O | Docosan-1-amine |

| Electrophilic Amination | Docosylmagnesium bromide | CH₃ONH₂ | Docosan-1-amine |

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₂₂H₄₇NO |

| Docosan-1-amine | C₂₂H₄₇N |

| Docosanoic acid | C₂₂H₄₄O₂ |

| Docosanonitrile | C₂₂H₄₃N |

| Docosanamide | C₂₂H₄₅NO |

| Lithium aluminum hydride | LiAlH₄ |

| Tetrahydrofuran | C₄H₈O |

| Raney nickel | Ni-Al |

| Docosanal | C₂₂H₄₄O |

| Sodium cyanoborohydride | NaBH₃CN |

| Phthalimide | C₈H₅NO₂ |

| Potassium hydroxide | KOH |

| 1-Bromodocosane | C₂₂H₄₅Br |

| Hydrazine | N₂H₄ |

| Tricosanamide | C₂₃H₄₇NO |

| Tricosanoic acid | C₂₃H₄₆O₂ |

| Sodium azide | NaN₃ |

| Docosylmagnesium bromide | C₂₂H₄₅MgBr |

| O-methoxyhydroxylamine | CH₅NO |

Chemoenzymatic and Enzymatic Synthesis Approaches for Amines

The synthesis of primary amines, the precursors to N-hydroxylated amines, has been significantly advanced by the development of chemoenzymatic and enzymatic methods. These approaches offer high selectivity and milder reaction conditions compared to traditional chemical methods.

Application of Amine Transaminases for Primary Amine Synthesis

Amine transaminases (ATAs) are powerful biocatalysts for the asymmetric synthesis of chiral primary amines from prochiral ketones or aldehydes. mbl.or.kr These pyridoxal-5'-phosphate (PLP) dependent enzymes transfer an amino group from an amino donor, such as isopropylamine (B41738) or L-alanine, to a carbonyl acceptor. mdpi.com

The substrate scope of ATAs has been a subject of extensive research, with efforts to engineer these enzymes to accept a wider range of substrates, including those with long aliphatic chains. researchgate.netcore.ac.uk While many wild-type ATAs show a preference for smaller, aromatic ketones, some have been identified and engineered to exhibit activity towards aliphatic substrates. mbl.or.krcore.ac.uk For instance, a robust ω-transaminase from Pseudomonas jessenii has shown improved performance in the synthesis of linear aliphatic amines compared to other well-studied ATAs. core.ac.uk The active site of ATAs typically contains a large and a small binding pocket, which influences substrate specificity. The large pocket can accommodate bulkier substituents, suggesting that with appropriate engineering, ATAs could be tailored to accept long-chain aliphatic aldehydes like docosanal for the synthesis of docosan-1-amine. mbl.or.kr

| Enzyme | Source Organism | Typical Substrates | Amino Donor |

| Amine Transaminase | Vibrio fluvialis | Aromatic ketones, some aliphatic ketones | Isopropylamine, L-Alanine |

| Amine Transaminase | Chromobacterium violaceum | Aromatic and aliphatic ketones | Isopropylamine, L-Alanine |

| Amine Transaminase | Pseudomonas jessenii | Aliphatic ketones and aldehydes | Isopropylamine |

Imine Reductase-Mediated Enantioselective Synthesis of Amines

Imine reductases (IREDs), also known as reductive aminases (RedAms), are NAD(P)H-dependent enzymes that catalyze the asymmetric reduction of imines and the reductive amination of ketones or aldehydes. rsc.org These enzymes are highly valuable for the synthesis of chiral primary, secondary, and tertiary amines. rsc.org

The application of IREDs for the synthesis of long-chain aliphatic amines is an active area of research. While many IREDs have been characterized for their activity on cyclic or aromatic substrates, some have been shown to accept linear aliphatic ketones and amines. researchgate.net The reductive amination of a ketone with an amine proceeds through an imine intermediate, which is then reduced by the IRED. For the synthesis of docosan-1-amine, this would involve the reductive amination of docosanal with ammonia. Engineered IREDs have been developed that can handle sterically demanding substrates, which suggests the potential for their application in the synthesis of very long-chain amines. google.com

| Enzyme | Source Organism | Substrate Type | Amine Source |

| Imine Reductase (IRED) | Aspergillus oryzae | Ketones | Methylamine, Butylamine |

| Imine Reductase (IRED) | Arthrobacter sp. | Ketones and aldehydes | Primary and secondary amines |

| Imine Reductase (IRED) | Penicillium camemberti | Sterically demanding ketones | Bulky amines |

N-Substituted Formamide (B127407) Deformylase in Amine Generation

N-substituted formamide deformylase (NfdA) is an enzyme that catalyzes the hydrolysis of N-substituted formamides to the corresponding primary amine and formate. wikipedia.orgpnas.org This enzyme was first isolated from Arthrobacter pascens. pnas.org

The substrate specificity of NfdA from Arthrobacter pascens has been investigated. pnas.org While the enzyme shows the highest activity towards N-benzylformamide, it can also hydrolyze other N-substituted formamides, including N-butylformamide, albeit at a much lower rate. pnas.orgexpasy.org The enzyme's ability to act on substrates with aliphatic chains indicates its potential for the synthesis of long-chain amines. A hypothetical synthetic route to docosan-1-amine using this enzyme would first involve the synthesis of N-docosylformamide, which would then be hydrolyzed by NfdA to yield docosan-1-amine.

| Enzyme | Source Organism | Optimal Substrate | Other Substrates |

| N-substituted formamide deformylase (NfdA) | Arthrobacter pascens | N-benzylformamide | N-butylformamide, N-allylformamide |

Combined Photoredox and Enzymatic Catalysis in Amine Synthesis

A novel and powerful approach for amine synthesis involves the combination of photoredox catalysis with enzymatic catalysis. rsc.org This dual catalytic system can achieve transformations that are not possible with either method alone. One such application is the enantioselective synthesis of amines from imines. rsc.org

In a typical setup, a photosensitizer absorbs visible light and initiates a redox process, such as the reduction of an imine to a racemic amine. scispace.com An enzyme, such as a monoamine oxidase, then selectively oxidizes one enantiomer of the amine back to the imine, leading to an accumulation of the desired enantiomerically pure amine. rsc.org While much of the research in this area has focused on the synthesis of chiral amines with aromatic or smaller aliphatic substituents, the principles of this methodology could potentially be extended to the synthesis of long-chain aliphatic amines. rsc.orgresearchgate.net The development of water-soluble photosensitizers and robust enzymes is key to expanding the substrate scope of this technology. rsc.org

| Catalysis Type | Key Components | Reaction Principle | Potential Application |

| Photoredox/Enzymatic | Photosensitizer (e.g., Iridium complex), Enzyme (e.g., Monoamine Oxidase) | Light-driven reduction of an imine followed by enzymatic kinetic resolution of the resulting amine. | Enantioselective synthesis of chiral amines. |

Enzymatic and Biosynthetic Pathways of N Hydroxylated Long Chain Amines

Cytochrome P450 Monooxygenase (CYP) Catalyzed N-Hydroxylation

Cytochrome P450 enzymes are heme-thiolate proteins that catalyze a wide variety of oxidative reactions. genecards.org Their role in the metabolism of nitrogen-containing compounds is extensive, involving processes like N-dealkylation and N-hydroxylation. reactome.orgnih.gov

General Mechanisms of CYP-Mediated N-Hydroxylation of Primary and Secondary Amines

The N-hydroxylation of primary and secondary amines by CYP enzymes is a complex process involving the activation of molecular oxygen. For both primary and secondary amines, density functional theory (DFT) studies have investigated potential mechanisms. researchgate.netnih.gov The predominant mechanism is believed to be a hydrogen abstraction/rebound pathway. researchgate.netnih.govnih.gov

This mechanism proceeds as follows:

Hydrogen Abstraction: The highly reactive iron-oxo species (Compound I) in the CYP active site abstracts a hydrogen atom from the nitrogen of the amine substrate. This generates an aminyl radical and a transient iron-hydroxo intermediate. researchgate.netresearchgate.net

Radical Rebound: The hydroxyl group then "rebounds" from the iron center to the nitrogen atom of the substrate radical, forming the N-hydroxylated product. researchgate.netresearchgate.net

An alternative, though less favored, pathway is a direct oxygen transfer mechanism. researchgate.net Interestingly, for amine N-hydroxylation, the rebound step is often considered the rate-limiting step, which contrasts with the hydroxylation of aliphatic carbon atoms where hydrogen abstraction is typically rate-limiting. researchgate.netnih.gov

Substrate Specificity of CYPs Towards Alkyl- and Arylamines

The substrate specificity of CYP enzymes is broad and isoform-dependent. CYPs can metabolize both alkylamines (like docosan-1-amine) and arylamines (like aniline). nih.govresearchgate.net However, the electronic and structural properties of the substrate heavily influence the reaction pathway and efficiency. nih.gov

Arylamines: Much of the research on CYP-mediated N-hydroxylation has focused on aromatic amines due to their role in carcinogenesis. researchgate.netacs.org The electronic properties of the aromatic ring and its substituents are critical determinants of whether N-hydroxylation occurs. acs.org

Alkylamines: Primary alkylamines are also substrates for CYP enzymes. However, for many amines, N-dealkylation (in the case of secondary or tertiary amines) or C-hydroxylation can be competing reactions. nih.gov The balance between N- and C-oxidation depends on the specific CYP isoform and the structure of the alkylamine. Typical CYP2D6 substrates, for example, are often lipophilic bases with an aromatic ring and a nitrogen atom that is protonated at physiological pH. researchgate.net Steric constraints within the enzyme's active site can also prevent bulky molecules from being effective substrates. researchgate.net

Table 1: Comparison of Proposed Mechanisms for CYP-Mediated N-Hydroxylation

| Mechanism | Description | Key Intermediates | Favored Substrates | Reference |

|---|---|---|---|---|

| Hydrogen Abstraction/Rebound | A two-step process involving abstraction of a hydrogen atom from the amine nitrogen followed by the rebound of a hydroxyl group. | Aminyl radical, Iron-hydroxo species | Primary and Secondary Amines (Alkyl- and Aryl-) | researchgate.netnih.govresearchgate.net |

| Direct Oxygen Transfer | A single-step mechanism where the oxygen atom is directly transferred from the CYP Compound I to the amine nitrogen. | Transition state involves direct interaction of N with the Fe=O moiety. | Considered less favorable for primary and secondary amines. | researchgate.net |

Role of Specific CYP Isoforms (e.g., CYP1A2) in N-Hydroxylation

Different CYP isoforms exhibit varying specificities and efficiencies in catalyzing N-hydroxylation. CYP1A2 is one of the most studied isoforms in this context, particularly for its role in metabolizing aromatic and heterocyclic amines. genecards.orgmybiosource.com

CYP1A2: This isoform is highly active in the N-hydroxylation of various arylamines. reactome.orgmybiosource.com It is a key enzyme in the metabolic activation of many procarcinogenic aromatic amines. acs.org Theoretical studies suggest that for primary aromatic amines, the reaction in CYP1A2 may proceed through an anionic mechanism, where NH bond activation is the critical step. acs.orgresearchgate.net Besides arylamines, CYP1A2 also metabolizes other xenobiotics like caffeine (B1668208) and phenacetin (B1679774) through N-demethylation and O-deethylation, respectively. genecards.orgmybiosource.com

While CYP1A2 is prominent for arylamines, other isoforms are involved in alkylamine metabolism. The specific CYP enzymes responsible for the N-hydroxylation of very-long-chain primary alkylamines like docosan-1-amine (B79458) are less well-characterized but would depend on the ability of the long, lipophilic chain to fit within the active site of a given isoform.

Flavin-Containing Monooxygenase (FMO) Catalyzed N-Hydroxylation

Flavin-Containing Monooxygenases (FMOs) are a distinct family of NADPH-dependent enzymes that specialize in the oxygenation of soft nucleophiles, particularly nitrogen and sulfur atoms in xenobiotics. nih.goval-edu.com They represent a major non-CYP pathway for amine metabolism. nih.govucl.ac.uk

Characterization of FMO-Mediated Oxidation of Primary Alkylamines

The catalytic mechanism of FMOs is fundamentally different from that of CYPs. FMOs stabilize a C4a-hydroperoxyflavin intermediate, which is the key oxidizing species, before the substrate binds. ucl.ac.uknih.gov This pre-formed oxidant can then oxygenate any suitable nucleophilic substrate that gains access to the active site. ucl.ac.uknih.gov

For primary alkylamines, FMO-mediated oxidation is a two-step process:

N-Hydroxylation: The primary amine is first oxidized to an N-hydroxylamine. nih.gov

Oxime Formation: The resulting N-hydroxylamine is often a better substrate than the parent amine and is rapidly oxygenated a second time to form the corresponding oxime. nih.gov

This rapid second oxidation means that oxime formation is a characteristic outcome of FMO activity on primary alkylamines. nih.gov The substrate specificity of FMOs towards primary alkylamines is isoform-dependent. For instance, rabbit FMO2 readily oxygenates primary alkylamines, with the affinity (as indicated by a decreasing Km) increasing with the carbon chain length from C8 to C12. nih.gov

Pulmonary vs. Hepatic FMO Activity in N-Hydroxylation of Amines

Mammals express several FMO isoforms, with distinct tissue distribution and substrate specificities. This leads to significant differences in amine metabolism between organs like the liver and lungs. nih.goval-edu.com

Hepatic FMOs: In adult human liver, FMO3 is the predominant form, with FMO1 and FMO5 also present. al-edu.comuni-kiel.de Porcine liver FMO1, which has been studied extensively, does not effectively metabolize primary alkylamines like n-octylamine; instead, these amines act as positive effectors, increasing the enzyme's activity towards other substrates. nih.gov Human FMO5 shows some activity towards short-chain primary amines. nih.gov

Pulmonary FMOs: In the lungs of many mammalian species, FMO2 is the major isoform. nih.gov This "pulmonary" FMO is distinct from the primary "hepatic" forms (like FMO1 and FMO3) in that it demonstrates high catalytic activity towards primary alkylamines. nih.goval-edu.com The N-hydroxylation of primary alkylamines, leading to the formation of hydrogen peroxide and N-hydroxylated products, has been specifically demonstrated with pulmonary FMOs. nih.gov

This tissue-specific distribution implies that the lungs may be a primary site for the FMO-catalyzed N-hydroxylation of inhaled or circulating long-chain primary alkylamines.

Table 2: Comparison of Hepatic and Pulmonary FMOs in Primary Alkylamine Metabolism

| Feature | Hepatic FMOs (e.g., FMO1, FMO3) | Pulmonary FMO (FMO2) | Reference |

|---|---|---|---|

| Primary Location | Liver | Lungs | nih.goval-edu.com |

| Primary Isoforms (Human) | FMO3, FMO1, FMO5 | FMO2 | nih.govnih.gov |

| Activity with Primary Alkylamines | Generally low; some amines act as allosteric activators rather than substrates. | High catalytic activity; efficient N-hydroxylation and subsequent oxidation to oximes. | nih.gov |

| Substrate Specificity Example | FMO1 (porcine) does not oxygenate n-octylamine. | FMO2 (rabbit) readily oxygenates n-octylamine and other long-chain alkylamines. | nih.gov |

Other Enzymatic Pathways for N-Functionalized Amine Formation

Beyond the direct action of FMOs and NMOs, the formation of N-functionalized amines can be achieved through innovative biotechnological approaches, particularly through the engineering of microbial systems.

Metabolic engineering offers a powerful and sustainable platform for producing N-functionalized compounds, including N-hydroxylated amines. nih.govresearchgate.net This strategy involves genetically modifying microorganisms like Escherichia coli or Corynebacterium glutamicum to create whole-cell biocatalysts capable of synthesizing target molecules from simple feedstocks. acs.orgsemanticscholar.org

The core of this approach is the combination of engineered metabolic pathways for precursor supply with the introduction of heterologous enzymes that perform the desired N-functionalization. researchgate.net For the production of an N-hydroxylated amine, this could involve:

Enhancing Precursor Supply: Engineering the host's central metabolism to overproduce the necessary precursor amine. For a long-chain amine, this would likely involve upregulating fatty acid synthesis and amination pathways.

Introducing N-Hydroxylating Enzymes: Expressing a suitable N-hydroxylase, such as an NMO or a promiscuous FMO, that can act on the precursor amine. researchgate.net The choice of enzyme is critical and may require protein engineering to achieve activity and specificity towards a non-natural substrate like a long-chain alkylamine. rug.nl

Optimizing Cofactor Regeneration: Ensuring a sufficient supply of cofactors like NADPH, which are essential for monooxygenase activity. semanticscholar.org

This modular approach has been successfully used to produce various N-alkylated, N-acylated, and other N-functionalized amines and amino acids, demonstrating its potential for creating novel biosynthetic pathways for compounds not found in nature. nih.govresearchgate.net

Enzyme-Catalyzed Oxidation/Hydroxylation of Acyl Moieties in Related Lipids

The introduction of a hydroxyl group onto a long-chain acyl moiety is a critical step in the formation of hydroxylated lipids. This reaction is typically catalyzed by a class of enzymes known as hydroxylases, with cytochrome P450 monooxygenases (CYPs) playing a prominent role. mdpi.com

Cytochrome P450 Monooxygenases (CYPs):

CYPs are a diverse superfamily of heme-containing enzymes that catalyze a wide array of oxidative reactions, including the hydroxylation of fatty acids. mdpi.com These enzymes are found in all kingdoms of life and are involved in both primary and secondary metabolism. d-nb.info In the context of lipid metabolism, CYPs can introduce hydroxyl groups at various positions along the fatty acid chain, including terminal (ω-), sub-terminal (ω-1, ω-2, etc.), and in-chain positions. ocl-journal.org

The catalytic cycle of a P450 enzyme involves the activation of molecular oxygen. One oxygen atom is incorporated into the substrate, while the other is reduced to water, a reaction that requires reducing equivalents from NAD(P)H. d-nb.info The regioselectivity of hydroxylation is determined by the specific P450 enzyme, which precisely orients the fatty acid substrate within its active site. d-nb.infoocl-journal.org For instance, the CYP102A1 enzyme from Bacillus megaterium (BM3) is well-studied for its ability to hydroxylate long-chain fatty acids at sub-terminal positions. ocl-journal.org

Enzyme-catalyzed hydroxylation of the acyl moiety has been reported for a variety of N-acyl amino acids, which are structurally related to N-hydroxylated long-chain amines. frontiersin.org This suggests that similar enzymatic machinery could be responsible for the hydroxylation of the docosanoyl (C22) chain in the biosynthesis of a molecule like N-Hydroxydocosan-1-amine.

Other Hydroxylating Enzymes:

Besides CYPs, other enzyme classes can also catalyze the hydroxylation of fatty acids. Non-heme iron-dependent hydroxylases, for example, represent another significant group of enzymes capable of performing such modifications. mdpi.com Lipoxygenases (LOX) are another class of enzymes that can introduce hydroperoxy groups into unsaturated fatty acids, which can then be reduced to hydroxyl groups. d-nb.info

The process of beta-oxidation, the primary catabolic pathway for fatty acids, also involves a hydroxylation step. wikipedia.org In this pathway, the enzyme enoyl-CoA hydratase adds a hydroxyl group to the β-carbon of a fatty acyl-CoA molecule. wikipedia.orgnih.gov While this is part of a degradative pathway, it demonstrates the enzymatic capacity for hydroxylating long fatty acid chains within cellular metabolism.

Table 1: Key Enzymes in Acyl Moiety Hydroxylation

| Enzyme Class | Function | Example |

|---|---|---|

| Cytochrome P450 Monooxygenases (CYPs) | Catalyze the insertion of an oxygen atom into a C-H bond of a fatty acid. mdpi.comd-nb.info | CYP102A1 (BM3) from Bacillus megaterium hydroxylates long-chain fatty acids. ocl-journal.org |

| Non-heme Iron-Dependent Hydroxylases | Utilize non-heme iron to catalyze hydroxylation reactions. mdpi.com | |

| Lipoxygenases (LOX) | Introduce hydroperoxy groups into unsaturated fatty acids, which can be reduced to hydroxyls. d-nb.info | Soybean lipoxygenase can be used for the chemoenzymatic synthesis of hydroxylated fatty acids. d-nb.info |

| Enoyl-CoA Hydratase | Adds a hydroxyl group to the β-carbon during beta-oxidation. wikipedia.orgnih.gov |

Biosynthesis of Long-Chain N-Acyl Amides via PKS-NRPS Hybrid Megasynthases

The formation of the amide bond in long-chain N-acyl amides is often accomplished by large, multifunctional enzymes known as hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) megasynthases. nih.govacs.orgnih.gov These enzymatic assembly lines are particularly prevalent in fungi and bacteria and are responsible for the synthesis of a wide array of bioactive natural products. nih.govresearchgate.netscienceopen.com

PKS-NRPS Hybrid Machinery:

Polyketide synthases (PKSs) are responsible for synthesizing the polyketide chain, which in the case of long-chain N-acyl amides, is a functionalized fatty acyl chain. nih.govacs.org These enzymes operate in a modular fashion, with each module catalyzing a specific round of chain elongation and modification. nih.govresearchgate.net The domains within a PKS module can include a ketosynthase (KS), an acyltransferase (AT), a dehydratase (DH), an enoylreductase (ER), and a ketoreductase (KR), which collectively determine the structure of the growing acyl chain. acs.org

Following the synthesis of the acyl chain by the PKS portion of the megasynthase, the nonribosomal peptide synthetase (NRPS) component comes into play. researchgate.netscienceopen.com NRPSs are responsible for activating and incorporating amino acids or other amine-containing molecules. researchgate.net A key domain in the NRPS module is the condensation (C) domain, which catalyzes the formation of the amide bond between the PKS-derived acyl chain and the NRPS-activated amine. nih.govacs.orgresearchgate.net

In some fungal systems, truncated PKS-NRPS hybrids have been identified where only the C domain of the NRPS is present. nih.govacs.org These PKS-C enzymes are capable of synthesizing a long-chain polyketide and then directly amidating it with a specific amino acid or amine to release the final N-acyl amide product. nih.govacs.org This process allows for the dedicated synthesis of a functionalized fatty acyl chain for a specific biological purpose, rather than it entering the general fatty acid pool. nih.govacs.org

The biosynthesis of wortmanamides in the fungus Talaromyces wortmanii serves as a well-characterized example of this process. A PKS-C hybrid enzyme synthesizes reduced long-chain polyketides that are then amidated with 5-aminopentanoic acid. acs.orgresearchgate.net This demonstrates the capacity of these enzymatic systems to produce long-chain N-acyl amides.

Table 2: Domains of a Typical PKS-NRPS Hybrid Megasynthase

| Domain | Abbreviation | Function |

|---|---|---|

| Ketosynthase | KS | Catalyzes the condensation of the growing polyketide chain with the next extender unit. acs.org |

| Acyltransferase | AT | Selects and loads the extender unit (e.g., malonyl-CoA) onto the acyl carrier protein. acs.org |

| Dehydratase | DH | Removes a molecule of water to form a double bond. acs.org |

| Enoylreductase | ER | Reduces the double bond to a single bond. acs.org |

| Ketoreductase | KR | Reduces a keto group to a hydroxyl group. acs.org |

| Acyl Carrier Protein | ACP | Tethers the growing polyketide chain. acs.org |

| Condensation | C | Catalyzes the formation of the amide bond between the polyketide and the amino acid/amine. nih.govacs.orgresearchgate.net |

| Adenylation | A | Activates the amino acid/amine by adenylation. acs.org |

| Thiolation (Peptidyl Carrier Protein) | T (PCP) | Tethers the activated amino acid/amine. acs.org |

Mechanistic Studies of N Hydroxylation Reactions Relevant to N Hydroxydocosan 1 Amine

Quantum Chemical and Density Functional Theory (DFT) Investigations of N-Hydroxylationresearchgate.netnih.govnih.govresearchgate.netnih.gov

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate details of N-hydroxylation reaction mechanisms. researchgate.netnih.govnih.govresearchgate.netnih.gov These theoretical studies provide valuable information on reaction energy profiles, the nature of transition states, and the feasibility of different mechanistic proposals.

Table 1: Calculated Activation Barriers for N-Hydroxylation and Related Reactions

| Reaction | Substrate | Catalyst/Method | Activation Barrier (kcal/mol) | Citation |

|---|---|---|---|---|

| Epoxidation | Thiazole | DFT | 13.63 | researchgate.net |

| S-oxidation | Thiazole | DFT | 14.56 | researchgate.net |

| N-oxidation | Thiazole | DFT | 17.90 | researchgate.net |

| Oxaziridine formation | Thiazole | DFT | 20.20 | researchgate.net |

| N-hydroxylation (rebound) | Aniline | DFT | 13.7 | researchgate.net |

| N-hydroxylation (rebound) | Propan-2-amine | DFT | Lower than aniline | acs.org |

| 5'-hydroxylation | Nicotine | DFT | ~25.8 (free energy) | nih.gov |

| N-methylhydroxylation | Nicotine | DFT | ~27.5 (free energy) | nih.gov |

Two primary mechanisms have been proposed for the N-hydroxylation of primary and secondary amines by cytochrome P450 enzymes: a stepwise Hydrogen Atom Transfer (HAT) followed by a rebound step, and a concerted Direct Oxygen Transfer (OAT). researchgate.netacs.org DFT studies have consistently shown that the HAT mechanism is energetically more favorable for a range of amines. researchgate.netacs.org In this mechanism, a hydrogen atom is first abstracted from the nitrogen atom by the active oxygen species of the enzyme (Compound I), forming a substrate radical and a hydroxylated enzyme intermediate. This is followed by the "rebound" of the hydroxyl group to the substrate radical, yielding the N-hydroxylated product. researchgate.netresearchgate.net

Within the framework of enzyme-catalyzed N-hydroxylation, particularly by cytochrome P450s, the nature of the intermediates has been a subject of debate, with both radicaloid and anionic pathways being proposed. nih.govresearchgate.net The classical radicaloid mechanism involves the reaction of the amine with the electrophilic ferryl-oxo intermediate (Compound I) of the P450 catalytic cycle via HAT. nih.gov

An alternative anionic mechanism has been proposed, which involves the transfer of a proton from the amine to the nucleophilic ferrous-peroxo species, an earlier intermediate in the P450 cycle. nih.gov DFT studies investigating the N-hydroxylation of aromatic amines by CYP1A2 have explored both possibilities. nih.govresearchgate.net While Compound I is thermodynamically a more potent oxidant, the anionic mechanism, involving a barrier-free proton transfer for certain mutagenic amines, was found to be consistent with a range of experimental observations. nih.gov The feasibility of the entire anionic pathway was supported by favorable Gibbs energy profiles for both the N-H bond activation and N-O bond formation steps. nih.gov

In other enzyme systems, such as the diiron enzyme SznF, a µ-peroxo-Fe2(III/III) intermediate has been spectroscopically identified and is implicated in both N-hydroxylation steps. nih.govacs.orgresearchgate.net

The structure of the amine substrate plays a crucial role in determining the preferred reaction mechanism and identifying the rate-limiting step of the N-hydroxylation reaction. researchgate.netacs.org DFT studies have shown that for primary and secondary amines, the rebound step in the HAT mechanism is often rate-limiting, in contrast to the C-H hydroxylation of alkanes where the initial hydrogen abstraction is typically the slowest step. researchgate.netacs.org

The stability of the intermediate radical formed after hydrogen abstraction is a key factor. For example, secondary amines like dimethylamine (B145610) can better stabilize the radical intermediate compared to primary amines like propan-2-amine, which can affect the relative heights of the abstraction and rebound barriers. acs.org The electronic properties of the substrate are also important. For aromatic amines, the mutagenic potential has been linked to the extent of N-hydroxylation versus competing ring oxidation reactions, which is influenced by the electronic structure of the amine. nih.gov Furthermore, the binding orientation of the substrate within the enzyme's active site, governed by its size, shape, and functional groups, can significantly impact which C-H or N-H bond is presented to the catalytic center, thereby influencing the regioselectivity of the hydroxylation. frontiersin.org

Spectroscopic and Kinetic Analysis of N-Hydroxylation Intermediates

Spectroscopic and kinetic techniques are vital for detecting and characterizing the transient intermediates formed during N-hydroxylation reactions, providing experimental validation for the mechanisms proposed by computational studies. Various spectroscopic methods, including UV-vis absorption, circular dichroism, electron spin resonance, and Mössbauer spectroscopy, have been employed to study the reactive species in enzymes like cytochrome P450. nih.gov

In the context of flavoprotein monooxygenases, which also catalyze N-hydroxylation, transient kinetic analyses have been instrumental in elucidating the reaction mechanism. nih.gov For enzymes like PvdA and SidA, a long-lived flavin-intermediate is observed even in the absence of the substrate. nih.gov The reaction cycle involves the reduction of FAD by NADPH, followed by the binding of oxygen to form a C4a-peroxyflavin intermediate, which is the hydroxylating species. nih.govnih.gov The decay of this intermediate is accelerated in the presence of the substrate, leading to the hydroxylated product. nih.gov

Kinetic studies on enzymes like CreE, an L-aspartate N-hydroxylase, have shown that flavin reduction and the formation of the C4a-hydroperoxyflavin are rapid steps, while the dehydration of the flavin is slow. mst.edu In the diiron enzyme SznF, a µ-peroxo-Fe2(III/III) intermediate has been identified through its distinct absorption and Mössbauer spectroscopic features. nih.govacs.orgresearchgate.net The decay of this intermediate is accelerated by the presence of the substrate, confirming its role in the N-hydroxylation process. nih.gov Kinetic and product analysis of acid-catalyzed aryl hydroxylation has also provided evidence for the formation of specific reaction intermediates. rsc.orgrsc.org

Isotopic Labeling Studies in Elucidating N-Hydroxylation Mechanisms

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms during a chemical reaction, providing definitive evidence for proposed mechanisms. In the study of N-hydroxylation, labeling with stable isotopes such as deuterium (B1214612) (²H) and oxygen-18 (¹⁸O) has been particularly informative. acs.orgacs.orgacs.orgnih.govcanada.capnas.org

¹⁸O₂ labeling studies have unequivocally demonstrated that the oxygen atom incorporated into the hydroxylamine (B1172632) product originates from molecular oxygen, a key feature of monooxygenase-catalyzed reactions. acs.orgnih.govcanada.ca This has been shown for various enzymes, including copper monooxygenases and cytochrome P450s. acs.orgnih.gov

Deuterium labeling is used to probe for kinetic isotope effects (KIEs), where the substitution of a hydrogen atom with a deuterium atom at the reaction center can alter the reaction rate. A significant KIE (typically kH/kD > 2) is indicative that the C-H or N-H bond is being broken in the rate-determining step of the reaction, which is consistent with a HAT mechanism. nih.gov For example, studies on the hydroxylation of specifically deuterated toluene (B28343) by toluene 4-monooxygenase revealed intramolecular isotope effects that suggested the involvement of an epoxide intermediate that opens irreversibly. pnas.org In the case of peptidylglycine α-hydroxylating monooxygenase (PHM), the lack of a significant KIE in some instances has been used to argue against a direct C-H abstraction mechanism. Conversely, significant KIEs have been observed in other P450-catalyzed hydroxylations, supporting the role of C-H bond cleavage in the rate-limiting step. nih.gov

Analytical Methodologies for N Hydroxylated Long Chain Amines in Research

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For long-chain amines and their hydroxylated forms, several chromatographic techniques are particularly effective.

Gas chromatography is a powerful technique for separating volatile compounds. phenomenex.com However, the direct analysis of long-chain primary amines like N-Hydroxydocosan-1-amine by GC is often problematic. labrulez.com Their basicity and the presence of active hydrogens in the amine and hydroxyl groups can lead to strong interactions with the stationary phase, resulting in poor peak shape (tailing) and potential sample loss within the chromatographic system. labrulez.comresearchgate.net To overcome these issues, column deactivation, often by treating the packing material with a base like potassium hydroxide (B78521) (KOH), is a common strategy to minimize adsorptive interactions. labrulez.com

For enhanced volatility and improved chromatographic performance, derivatization is widely employed. researchgate.net Acylation, particularly with fluorinated reagents like trifluoroacetic anhydride (B1165640) (TFAA), is a common method for derivatizing primary long-chain alkyl amines before GC or GC-MS analysis. h-brs.denih.gov This process replaces the active hydrogen on the nitrogen atom with a trifluoroacetyl group, creating a more volatile and less polar derivative with better chromatographic properties. researchgate.net Silylation is another frequent derivatization technique where an active hydrogen is replaced by a non-polar trimethylsilyl (B98337) (TMS) group, which also increases volatility. phenomenex.com

GC coupled with mass spectrometry (GC-MS) provides definitive identification of the separated compounds based on their mass spectra. nih.gov Electron impact ionization (EI) and chemical ionization (CI) are common ionization techniques used in GC-MS for the analysis of derivatized amines. h-brs.de

Table 1: GC and GC-MS Parameters for Long-Chain Amine Analysis

| Parameter | Description | Reference |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | h-brs.de |

| Analyte Type | Long-chain primary alkyl amines | h-brs.de |

| Derivatization Reagent | Trifluoroacetic anhydride (TFAA) | h-brs.denih.gov |

| Column | Typically a non-polar or medium-polarity capillary column (e.g., DB-5ms) | h-brs.de |

| Carrier Gas | Helium | h-brs.de |

| Injection Mode | Splitless | h-brs.de |

| Temperature Program | A temperature gradient is used to elute compounds with a wide range of boiling points. | h-brs.de |

| Detector | Mass Spectrometer (Electron Impact or Chemical Ionization) | h-brs.de |

| Notes | Derivatization is crucial for improving volatility and peak shape. | researchgate.net |

High-performance liquid chromatography (HPLC) is well-suited for the analysis of polar, non-volatile, and thermally labile compounds, making it an excellent alternative to GC for long-chain amines and their N-hydroxylated derivatives. helsinki.fi Reversed-phase HPLC (RP-HPLC) is the most common mode used, where a non-polar stationary phase (like C8 or C18) is paired with a polar mobile phase. nih.gov

A significant challenge in the RP-HPLC of basic amines is poor peak shape due to interactions with residual acidic silanol (B1196071) groups on the silica-based stationary phase. biotage.com The selection of the mobile phase and its pH is critical to optimize chromatographic separation and ensure good peak shape. Operating at a high pH can neutralize the basic amines, improving retention and peak symmetry. Modern columns, such as those stable at extreme pH ranges, offer greater flexibility in method development for these challenging compounds.

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), is a highly sensitive and selective technique for the analysis of these compounds. nih.govresearchgate.net LC-MS allows for the direct analysis of the N-hydroxylated metabolites of long-chain amines from biological matrices, often with minimal sample preparation. nih.gov The technique can provide both quantification and structural confirmation of the analytes. researchgate.net Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, which is particularly useful for analyzing trace levels in complex samples. nih.govnih.gov

Table 2: HPLC and LC-MS Parameters for Long-Chain Amine Analysis

| Parameter | Description | Reference |

| Technique | Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS) | nih.gov |

| Analyte Type | N-hydroxylated metabolites of long-chain quaternary amines | nih.gov |

| Column | C8 or C18 reversed-phase column | nih.gov |

| Mobile Phase | A gradient of aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile). | nih.gov |

| pH Control | Mobile phase pH can be adjusted to optimize retention and peak shape. | |

| Detector | Mass Spectrometer (typically with Electrospray Ionization - ESI) | nih.govnih.gov |

| Ionization Mode | Positive ion mode is common for amines as they readily form [M+H]⁺ ions. | nih.govresearchgate.net |

| Notes | Derivatization can be used to improve chromatographic retention and ionization efficiency. | researchgate.net |

Ion chromatography (IC) is a powerful technique for the separation and determination of ionic species. thermofisher.com It is particularly useful for the analysis of small, water-soluble organic amines. amazonaws.com The separation mechanism is based on ion-exchange interactions between the charged analytes and the ion-exchange sites on the stationary phase. thermofisher.com For amines, which are cationic at acidic or neutral pH, cation-exchange chromatography is employed. nih.gov

Detection in IC is often accomplished using suppressed conductivity, which provides high sensitivity by reducing the background conductivity of the eluent. thermofisher.com While IC is highly effective for smaller amines, its application to very long-chain, hydrophobic amines like docosan-1-amine (B79458) may be limited due to strong, potentially irreversible, hydrophobic interactions with the polymeric stationary phase. However, for certain applications, IC can offer a unique selectivity compared to reversed-phase methods. amazonaws.com The use of organic modifiers in the mobile phase can help to elute more strongly retained amines. amazonaws.com

Table 3: Ion Chromatography Parameters for Amine Analysis

| Parameter | Description | Reference |

| Technique | Cation-Exchange Chromatography | nih.gov |

| Analyte Type | Organic amines | thermofisher.comamazonaws.com |

| Column | Cation-exchange column (e.g., silica-based or polymeric) | amazonaws.com |

| Eluent | Acidic buffer (e.g., tartaric acid) | amazonaws.com |

| Detection | Suppressed Conductivity | thermofisher.com |

| Notes | Organic modifiers can be added to the eluent to improve the peak shape of strongly retained amines. | amazonaws.com |

Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a given analytical technique. libretexts.org For aliphatic amines, derivatization is often necessary to introduce a chromophore or fluorophore for UV or fluorescence detection, or to increase volatility for GC analysis. researchgate.netsigmaaldrich.com

Precolumn derivatization involves reacting the analyte with a labeling reagent before injection into the chromatograph. nih.gov This approach is widely used in HPLC to enhance detection sensitivity and selectivity for compounds that lack a native chromophore or fluorophore, such as aliphatic amines. sigmaaldrich.com A variety of reagents are available that react specifically with primary and/or secondary amines to yield highly fluorescent products. mdpi.com

Common fluorescent derivatization reagents include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form intensely fluorescent isoindole derivatives. nih.gov

9-Fluorenylmethylchloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form stable, fluorescent derivatives. researchgate.net

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce fluorescent sulfonamides. libretexts.org

7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl): A fluorogenic reagent used for the examination of primary and secondary amines. mdpi.com

These derivatization reactions allow for the detection of amines at very low concentrations (picomole to femtomole levels). researchgate.netinterchim.fr

Table 4: Common Precolumn Fluorescence Derivatization Reagents for Amines

| Reagent | Target Amines | Key Features | Reference |

| o-Phthalaldehyde (OPA) | Primary amines | Rapid reaction; requires a thiol co-reagent. | nih.gov |

| 9-Fluorenylmethylchloroformate (FMOC-Cl) | Primary and secondary amines | Forms stable derivatives. | researchgate.net |

| Dansyl Chloride (DNS-Cl) | Primary and secondary amines | Widely used; derivatives are highly fluorescent. | libretexts.org |

| 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) | Primary and secondary amines | Fluorogenic reagent; reacts to form fluorescent products. | mdpi.com |

| 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) | Primary amines | Good selectivity in aqueous solution; stable derivatives. | sigmaaldrich.com |

Beyond fluorescence labeling, other derivatization strategies are employed to facilitate the chromatographic analysis of amines.

For Gas Chromatography , the primary goals of derivatization are to increase volatility and thermal stability, and to reduce polarity. researchgate.net

Acylation: Reagents such as acetic anhydride or fluorinated anhydrides (e.g., trifluoroacetic anhydride, TFAA) are used to form amides. h-brs.degcms.cz Fluorinated derivatives are particularly useful as they can be detected with high sensitivity using an electron capture detector (ECD). libretexts.org

Silylation: Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replace active hydrogens on amine and hydroxyl groups with a trimethylsilyl (TMS) group, significantly increasing volatility. phenomenex.com

For High-Performance Liquid Chromatography , derivatization can be used to introduce a UV-absorbing group (a chromophore) if fluorescence detection is not available or desired. libretexts.org

Benzoyl chloride can be used to derivatize amines, creating benzamides that have strong UV absorbance, allowing for sensitive detection by UPLC-MS/MS. nih.gov

Salicylaldehyde reacts with primary amines to form a Schiff base, which can be detected by UV, a method that has been used to quantify residual primary amines in commercial products. chromatographyonline.com

1-Fluoro-2,4-dinitrobenzene (FDNB) reacts with primary and secondary amines to produce dinitrophenyl (DNP) derivatives that can be detected by UV-Vis. libretexts.org

These various derivatization strategies provide analytical chemists with a versatile toolkit to overcome the inherent challenges associated with the analysis of N-hydroxylated long-chain amines, enabling their reliable identification and quantification in complex research samples.

Spectroscopic Characterization Techniques for Amine Derivatives

The accurate identification and quantification of N-hydroxylated long-chain amines, such as this compound, are crucial in various research contexts. Spectroscopic techniques, particularly mass spectrometry and fluorescence detection, offer powerful tools for the structural elucidation and analysis of these amine derivatives.

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry is an indispensable analytical technique for the structural elucidation of N-hydroxylated long-chain amines. It provides detailed information about the molecular weight and fragmentation patterns of analytes, which aids in their definitive identification.

Liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS) is a sensitive method for analyzing N-hydroxylated metabolites of long-chain amines. nih.gov For instance, a method developed for studying the in vitro metabolism of long-chain quaternary ammonium compounds demonstrated the utility of this technique. nih.gov In such applications, positive ion electrospray selected ion monitoring can be used to identify and quantify the intact molecular cations of the analytes. nih.gov

To enhance the sensitivity and improve the chromatographic performance for structurally diverse metabolites, including those with amine and hydroxyl groups, chemical derivatization or "tagging" can be employed. nih.gov This approach can increase the proton affinity and hydrophobicity of the analyte, leading to a significant improvement in signal response. nih.govrsc.org For example, a dual-tagging scheme that labels primary amine and hydroxyl groups can increase sensitivity by over 75-fold. nih.gov

Tandem mass spectrometry (MS/MS or MSn) is particularly useful for unambiguous peptide identification and the localization of post-translational modifications like hydroxylation. nih.gov High-resolution MS combined with nanoflow chromatographic separations allows for the precise mapping of hydroxylation sites. nih.gov Although the "proline effect" can sometimes complicate MSn sequencing efforts due to preferential cleavage at proline and hydroxyproline (B1673980) residues, the generation of a series of product ions is commonly used by database search algorithms for peptide identification and modification localization. nih.gov

Table 1: Mass Spectrometry Parameters for the Analysis of Amine Derivatives

| Parameter | Description | Example from Research |

|---|---|---|

| Ionization Source | Electrospray Ionization (ESI) | Positive ion electrospray for monitoring intact molecular cations. nih.gov |

| Mass Analyzer | Tandem Mass Spectrometry (MSn) | Used for confident peptide identification and unambiguous PTM site localization. nih.gov |

| Separation Technique | Reversed-Phase Liquid Chromatography | Used with a gradient separation for analyzing N-hydroxylated metabolites. nih.gov |

| Derivatization | Chemical Tagging | A dual derivatization scheme to label amine and hydroxyl groups, increasing sensitivity. nih.gov |

| Limit of Quantitation | 0.25 µM | For a series of long-chain quaternary amines using LC-ESI-MS. nih.gov |

Application of Fluorescence Detection in N-Hydroxylated Amine Analysis

Fluorescence detection is a highly sensitive method that can be applied to the analysis of N-hydroxylated amines, often following a derivatization step to introduce a fluorescent tag.

One approach involves the use of derivatizing agents that react with amines to form highly fluorescent products. For instance, 4-methoxy-7-nitrobenz-2,1,3-oxadiazole can be used for the quantitative determination of long-chain aliphatic primary and secondary amines. google.com The resulting NBD-amine derivative exhibits yellow fluorescence, allowing for its quantification after chromatographic separation. google.com

Another strategy exploits the hydroxylation of aromatic substrates. While not a direct measurement of the N-hydroxy group, this principle can be adapted. Aromatic compounds can be hydroxylated to produce fluorescent products, a property utilized in the detection of hydroxyl radicals. researchgate.netosti.gov For example, coumarin-based probes react with hydroxyl radicals to form highly fluorescent hydroxylated products like 7-hydroxycoumarin. mdpi.com This principle of detecting hydroxylation through fluorescence could potentially be applied to assays involving N-hydroxylated compounds.

The choice of the fluorescent probe and derivatization chemistry is critical. For instance, coumarin-based fluorescent probes have been designed to bind to DNA and detect hydroxyl radicals, exhibiting a significant increase in fluorescence yield upon hydroxylation. mdpi.com

Table 2: Fluorescence-Based Method for Long-Chain Amine Determination

| Step | Description | Details from a Patented Method |

|---|---|---|

| Derivatization Reagent | 4-methoxy-7-nitrobenz-2,1,3-oxadiazole | Reacts with primary and secondary long-chain aliphatic amines. google.com |

| Reaction Conditions | Alkaline buffer, 80 °C for 30 minutes | The derivatization reaction is carried out in a buffered solution at an elevated temperature. google.com |

| Extraction | Non-water-soluble organic solvent | The resulting fluorescent NBD-amine is extracted for analysis. google.com |

| Separation | Thin-layer chromatography | The NBD-amine spot is identified based on its Rf value and yellow fluorescence. google.com |

| Detection | Fluorescence measurement | The fluorescence emission radiation is measured at a suitable excitation wavelength for quantification. google.com |

Theoretical and Computational Investigations of N Hydroxylated Amines

Computational Modeling of Enzyme Active Sites and Substrate Binding in N-Hydroxylation

Computational modeling has become an indispensable tool for elucidating the mechanisms of enzymatic N-hydroxylation, particularly by cytochrome P450 (CYP) enzymes. researchgate.net These models provide atomic-level insights into the architecture of enzyme active sites and the critical interactions that govern substrate binding and orientation, which are key determinants of metabolic fate. For long-chain aliphatic amines like docosan-1-amine (B79458), understanding these interactions is crucial for predicting their biotransformation to N-hydroxydocosan-1-amine.

The active sites of CYP enzymes, such as those in the CYP1A, CYP2C, and CYP3A families, are complex environments. mdpi.com Computational models, often built using density functional theory (DFT) and molecular mechanics (MM), help to map these sites. mdpi.com For a substrate like docosan-1-amine, its long, flexible alkyl chain presents a unique challenge for modeling. The binding orientation within the hydrophobic active site channel is critical for positioning the terminal amine group for catalysis.

Key amino acid residues within the active site play a pivotal role in substrate recognition and binding. For instance, phenylalanine residues can engage in π-stacking interactions, while acidic residues like glutamate (B1630785) or aspartate can form hydrogen bonds or salt bridges with the protonated amine group of the substrate. mdpi.com The table below summarizes typical interactions that would be modeled for docosan-1-amine within a hypothetical CYP active site.

Table 1: Predicted Key Interactions between Docosan-1-amine and a Model CYP Active Site

| Interaction Type | Substrate Moiety | Enzyme Residue (Example) | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Amine (-NH2) | Aspartic Acid | 2.8 |

| Hydrophobic | Alkyl Chain (-C22H45) | Leucine, Valine, Isoleucine | 3.5 - 4.5 |

These models allow researchers to perform virtual mutagenesis studies, where key residues are computationally altered to predict their impact on substrate binding and, consequently, the efficiency of N-hydroxylation. nih.gov Such studies have been instrumental in understanding the substrate specificity of different CYP isoforms. nih.gov

Prediction of N-Hydroxylation Pathways and Product Formation

Once the substrate is bound, computational methods can predict the most likely reaction pathway for N-hydroxylation. For primary amines, two primary mechanisms are often considered: a direct oxygen transfer and a hydrogen atom transfer (HAT) followed by a radical rebound. researchgate.netnih.gov DFT calculations have been extensively used to determine the activation energies for these pathways. nih.govacs.org

For aliphatic amines, the HAT mechanism is generally favored. researchgate.net This involves the abstraction of a hydrogen atom from the amine nitrogen by the highly reactive ferryl-oxo intermediate of the P450 catalytic cycle (Compound I), forming a substrate radical and an iron-hydroxo species. This is followed by the rebound of the hydroxyl group to the nitrogen, yielding the N-hydroxylated product.

Computational studies can predict the likelihood of competing metabolic reactions, such as C-hydroxylation at various positions along the alkyl chain. acs.org For a long-chain amine like docosan-1-amine, the energetic barriers for N-hydroxylation versus C-hydroxylation at different carbons can be calculated. The table below presents hypothetical activation energy data for the metabolism of docosan-1-amine, illustrating how computational chemistry can predict the major product.

Table 2: Calculated Activation Energies for Competing Metabolic Pathways of Docosan-1-amine

| Reaction Pathway | Activation Energy (kcal/mol) | Predicted Product |

|---|---|---|

| N-hydroxylation | 12.5 | This compound |

| α-C-hydroxylation | 15.2 | 1-Aminodocosan-2-ol |

These predictions are crucial for understanding the potential formation of various metabolites from a single substrate. nih.gov Machine learning models, trained on large datasets of metabolic reactions, are also emerging as powerful tools for predicting the sites of metabolism for new chemical entities. mdpi.com

Structure-Reactivity Relationships in N-Hydroxylated Amine Systems

Structure-reactivity relationships (SRRs) aim to correlate the chemical structure of a molecule with its reactivity. In the context of N-hydroxylation, computational chemistry provides quantitative descriptors that can be used to build these relationships. mst.edu For a series of homologous amines, for example, properties like ionization potential, N-H bond dissociation energy (BDE), and the electronic charge on the nitrogen atom can be calculated and correlated with the rate of N-hydroxylation.

For long-chain aliphatic amines, the length and branching of the alkyl chain can influence reactivity through steric and electronic effects. While the electronic environment of the amine group in docosan-1-amine is similar to that of shorter primary amines, its long alkyl chain can influence its conformation and accessibility within the enzyme active site.

The following table shows hypothetical calculated descriptors for a series of primary amines and their correlation with predicted N-hydroxylation reactivity.

Table 3: Structure-Reactivity Descriptors for Primary Aliphatic Amines

| Compound | N-H BDE (kcal/mol) | Nitrogen Atom Charge (e) | Predicted Relative Reactivity |

|---|---|---|---|

| Hexan-1-amine | 104.5 | -0.35 | 1.0 |

| Dodecan-1-amine | 104.2 | -0.36 | 1.2 |

| Octadecan-1-amine | 104.1 | -0.36 | 1.3 |

These data suggest that as the alkyl chain length increases, there is a slight decrease in the N-H bond dissociation energy, potentially leading to a modest increase in the rate of hydrogen abstraction and subsequent N-hydroxylation. acs.org These relationships are invaluable for predicting the metabolic stability and potential for N-hydroxylation of new compounds without the need for extensive experimental testing. rug.nl

Molecular Dynamics Simulations for Enzyme-Substrate Interactions in N-Hydroxylation

Molecular dynamics (MD) simulations provide a dynamic view of the enzyme-substrate complex, capturing the conformational changes and interactions that occur over time. nih.govresearchgate.net Unlike static docking models, MD simulations can reveal how the flexibility of both the enzyme and a long-chain substrate like docosan-1-amine influences the binding process and the positioning of the substrate for catalysis. researchgate.net

An MD simulation of docosan-1-amine within a CYP active site would track the movement of the substrate's long alkyl tail and the orientation of its amine headgroup relative to the heme iron. rsc.org These simulations can identify key conformational states that are productive for N-hydroxylation, defined by the distance and angle between the amine nitrogen and the ferryl-oxo species. mdpi.com

The results of MD simulations are often analyzed to determine the root-mean-square deviation (RMSD) of the substrate and key protein residues, as well as the frequency of specific interactions like hydrogen bonds. rsc.org The table below summarizes hypothetical data from an MD simulation of the docosan-1-amine-CYP complex.

Table 4: Analysis of a 100 ns Molecular Dynamics Simulation of Docosan-1-amine in a CYP Active Site

| Parameter | Average Value | Standard Deviation |

|---|---|---|

| Substrate RMSD (Å) | 2.5 | 0.8 |

| N-O Distance (Å) | 3.8 | 1.2 |

| Productive Conformation Occupancy (%) | 65 | - |

These simulations can reveal the formation of water channels within the active site that may play a role in proton transfer steps of the catalytic cycle. nih.gov Furthermore, MD simulations are instrumental in guiding protein engineering efforts, where mutations are introduced to enhance catalytic efficiency or alter substrate specificity. nih.gov By understanding the dynamic interplay between the enzyme and substrate, researchers can better predict and control the outcomes of N-hydroxylation reactions. mdpi.com

Potential Research Avenues and Future Directions for N Hydroxydocosan 1 Amine

Elucidation of Novel Biosynthetic Routes for Long-Chain N-Hydroxylated Amines

The natural occurrence of N-hydroxylated compounds suggests the existence of specific biosynthetic pathways. The enzymatic machinery responsible for the N-hydroxylation of long-chain primary amines like docosanamine is a primary area for investigation. Key research efforts could focus on:

Identification of Responsible Enzyme Families: Cytochrome P450 (CYP) enzymes are well-known for their role in metabolizing a wide range of substrates, including the N-hydroxylation of primary and secondary amines. nih.govresearchgate.netscite.ai Research indicates that the length of the alkyl chain can influence the site of hydroxylation by CYP enzymes. nih.gov Future studies could aim to identify specific CYP isozymes or other monooxygenases that exhibit high specificity for long-chain aliphatic amines.

Exploration of Alternative Biosynthetic Pathways: While CYPs are a primary candidate, other enzyme families could be involved. Flavin-containing monooxygenases (FMOs) are another class of enzymes known to N-oxygenate various compounds. Investigating the substrate scope of FMOs for long-chain amines could reveal alternative biosynthetic routes.

Metabolomic and Genomic Approaches: Unraveling the biosynthetic pathways can be accelerated by combining metabolomic analysis of organisms that may produce such compounds with genomic sequencing. This could lead to the discovery of novel gene clusters encoding the necessary enzymes for the production of N-Hydroxydocosan-1-amine. The study of N-acylated aromatic amino acids, which also involve long-chain fatty acids, provides a methodological precedent for this type of investigation. frontiersin.orgnih.gov

Development of Advanced Synthetic Strategies for Complex N-Hydroxylated Structures

The ability to synthesize this compound and its analogs with high purity and yield is crucial for detailed study. While general methods for the synthesis of hydroxylamines exist, the specific challenges posed by the long, hydrophobic docosyl chain require tailored approaches.

Adaptation of Existing Methodologies: Recent advancements in the synthesis of long-chain N-hydroxy amino coumarin (B35378) compounds and N'-hydroxy-N-alkylpyridinecarboximidamides offer promising starting points. rsc.orgrsc.orgresearchgate.netrsc.org These multi-step synthetic protocols could potentially be adapted for the synthesis of this compound by utilizing starting materials with the appropriate C22 backbone.

Novel Protecting Group Strategies: The synthesis of N-hydroxyguanidines from primary amines highlights the importance of effective protecting group strategies to prevent unwanted side reactions. organic-chemistry.org Developing robust protecting groups for the hydroxylamine (B1172632) functionality that are stable to the reaction conditions required for manipulating the long alkyl chain will be essential.

Flow Chemistry and Catalytic Methods: Modern synthetic techniques such as flow chemistry could offer advantages in terms of safety, scalability, and reaction control for the synthesis of N-hydroxylated amines. Furthermore, the development of novel catalytic systems for the direct N-hydroxylation of long-chain primary amines would represent a significant step forward, potentially offering a more efficient and atom-economical route.

High-Resolution Mechanistic Characterization of N-Hydroxylation Enzymes Specific to Long-Chain Substrates

A deep understanding of the enzymes that catalyze N-hydroxylation is fundamental to both understanding their biological role and harnessing their synthetic potential.

Structural Biology: Obtaining high-resolution crystal structures of N-hydroxylation enzymes, particularly those complexed with long-chain substrates or their analogs, would provide invaluable insights into the basis of substrate specificity. This structural information can guide protein engineering efforts to create biocatalysts with improved activity and selectivity.

Mechanistic Studies using DFT: Density functional theory (DFT) has been employed to study the mechanisms of N-hydroxylation by cytochrome P450 enzymes, revealing details of the hydrogen abstraction and rebound mechanism. nih.govresearchgate.netscite.ainih.gov Similar computational studies focused on enzymes with a preference for long-chain amines could elucidate the factors governing the regioselectivity and stereoselectivity of the hydroxylation.

Kinetics and Substrate Profiling: Detailed kinetic analysis of putative N-hydroxylating enzymes with a library of long-chain amine substrates of varying lengths and saturation would help to map the substrate-activity landscape. This would be crucial for understanding the enzyme's biological function and for its potential application as a biocatalyst. Studies on the metabolism of nitrosodialkylamines have shown that the alkyl chain length significantly impacts the metabolic rate and pathway. nih.gov

Interdisciplinary Approaches in N-Hydroxylated Amine Research

The complexity of studying novel bioactive compounds necessitates a collaborative, interdisciplinary approach.

Chemical Biology: The synthesis of chemical probes based on the this compound scaffold could be used to identify cellular targets and elucidate the mechanism of action of this class of compounds.

Biophysics and Membrane Studies: Given the long, lipophilic docosyl chain, it is likely that this compound and related molecules will interact with cellular membranes. Biophysical techniques could be used to study these interactions and their functional consequences.

Pharmacology and Toxicology: Should this compound or its derivatives show biological activity, collaborations with pharmacologists and toxicologists will be essential to evaluate their therapeutic potential and safety profiles. ontosight.ai It is known that N-hydroxylation can be a critical step in the bioactivation of some compounds, leading to toxicity. osti.gov

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-Hydroxydocosan-1-amine in laboratory settings?

- Methodological Answer :

- Avoid inhalation, skin/eye contact, and dust formation. Use in well-ventilated areas with exhaust systems. Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection is required if ventilation is inadequate .

- In case of spills, absorb with inert materials (e.g., diatomite) and decontaminate surfaces with alcohol. Dispose of waste via approved chemical disposal routes .

- Precautionary measures include preventive skin protection (barrier creams) and thorough handwashing post-handling .

Q. How can researchers validate the purity of this compound, and what analytical challenges are anticipated?

- Methodological Answer :

- Use high-resolution mass spectrometry (HRMS) or tandem MS (MS/MS) to distinguish target compounds from co-eluting interferents (e.g., solvents like DMF). Matrix effects can artificially lower recovery rates, necessitating spike-and-recovery experiments .

- Monitor for artifactual nitrosamine formation during sample preparation. Implement contamination controls (e.g., nitrite-free solvents, pre-washed gloves) .

Q. What experimental design considerations are critical for synthesizing this compound?

- Methodological Answer :

- Optimize reaction conditions (temperature, pH, and solvent polarity) to minimize byproducts. For long-chain amines, ensure slow addition of hydroxylating agents to prevent exothermic side reactions.

- Characterize intermediates via NMR (¹H/¹³C) and FTIR to confirm functional group integrity. Use column chromatography with silica gel for purification .

Advanced Research Questions

Q. How does the structural stability of this compound vary under oxidative or thermal stress?

- Methodological Answer :

- Conduct accelerated stability studies: Expose the compound to elevated temperatures (40–80°C) and humidity (75% RH) for 4–12 weeks. Monitor degradation via HPLC-UV and identify products using LC-HRMS.

- Compare degradation pathways with analogous hydroxamic acids to infer mechanistic trends (e.g., hydrolysis vs. radical-mediated oxidation) .

Q. What strategies can mitigate N-nitrosamine formation in this compound during storage or synthesis?

- Methodological Answer :